Cas no 1219967-71-1 (2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine)

2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-6-(2-METHYL-1-PIPERIDINYL)PYRAZINE
- 2-chloro-6-(2-methylpiperidin-1-yl)pyrazine
- RONDOTOMBIFVEX-UHFFFAOYSA-N
- 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine
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- Inchi: 1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3
- InChI Key: RONDOTOMBIFVEX-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=N1)N1CCCCC1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- Topological Polar Surface Area: 29
2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM307505-1g |
2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine |
1219967-71-1 | 95% | 1g |
$167 | 2023-02-18 | |
Chemenu | CM307505-5g |
2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine |
1219967-71-1 | 95% | 5g |
$500 | 2023-02-18 |
2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine Related Literature
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine
Recent Advances in the Study of 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine (CAS: 1219967-71-1)
The compound 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine (CAS: 1219967-71-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, featuring a pyrazine core substituted with a chloro group and a 2-methylpiperidinyl moiety, exhibits unique physicochemical properties that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its synthesis, structural modifications, and biological activities, shedding light on its mechanism of action and therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine, optimizing reaction conditions to achieve higher yields and purity. The study highlighted the importance of palladium-catalyzed cross-coupling reactions in the efficient construction of the pyrazine ring system. Furthermore, the researchers demonstrated the compound's stability under physiological conditions, a critical factor for its potential use in vivo. These findings provide a solid foundation for further structural derivatization and scale-up production.
Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine was evaluated for its inhibitory activity against a panel of kinases implicated in cancer and inflammatory diseases. The compound exhibited selective inhibition of certain kinase isoforms, with IC50 values in the low micromolar range. Molecular docking studies revealed that the chloro and 2-methylpiperidinyl groups play crucial roles in binding to the kinase active site, suggesting opportunities for further optimization to enhance potency and selectivity.
Recent preclinical studies have also explored the pharmacokinetic properties of 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine. A 2024 study in Drug Metabolism and Disposition characterized its absorption, distribution, metabolism, and excretion (ADME) profile in rodent models. The compound demonstrated favorable oral bioavailability and moderate plasma half-life, with minimal off-target effects. These promising ADME properties, combined with its biological activity, position this compound as a viable lead for further drug development efforts.
Looking ahead, researchers are focusing on expanding the structural diversity around the 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine core to explore its full therapeutic potential. Current efforts include the synthesis of analogs with varied substituents on the pyrazine ring and modifications to the piperidinyl moiety. These studies aim to establish structure-activity relationships that could guide the development of more potent and selective drug candidates. Additionally, collaborative initiatives between academic and industrial researchers are underway to evaluate the compound's efficacy in disease-relevant animal models.
In conclusion, 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine (CAS: 1219967-71-1) represents an exciting chemical scaffold with demonstrated biological activity and favorable drug-like properties. The recent advancements in its synthesis, biological evaluation, and pharmacokinetic characterization provide a strong rationale for continued investigation. As research progresses, this compound may emerge as a valuable tool for understanding disease mechanisms and as a starting point for the development of novel therapeutics in oncology, inflammation, and other therapeutic areas.
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